

# Technical Guide: Solubility and Stability Studies of CH 275

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## Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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## Introduction to CH 275

**CH 275** is a potent and selective synthetic cyclic peptide agonist for the somatostatin receptor subtype 1 (sst1). Its selectivity for sst1 over other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5) makes it a valuable tool for investigating the specific physiological roles of the sst1 receptor. Somatostatin and its analogs are known to play crucial roles in various cellular processes, including hormone secretion, cell proliferation, and neurotransmission. The selective action of **CH 275** allows for the targeted study of the sst1-mediated signaling pathways and their potential therapeutic applications.

Chemical Identity of **CH 275**:

Property	Value
CAS Number	174688-78-9
Molecular Formula	C74H96N14O15S2
Molecular Weight	1485.79 g/mol

## Solubility Profile of CH 275

The solubility of a peptide is a critical parameter for its formulation, delivery, and in vitro/in vivo studies. While comprehensive quantitative solubility data for **CH 275** in various solvents is not extensively published in the public domain, a known solubility parameter is available.

## Quantitative Solubility Data

The following table summarizes the known solubility of **CH 275**. Further studies are required to establish a complete solubility profile in a range of pharmaceutically relevant solvents and buffer systems.

Solvent	Concentration	Temperature	pH
Water (H <sub>2</sub> O)	Soluble to 0.30 mg/mL <sup>[1]</sup>	Not Specified	Not Specified
Dimethyl Sulfoxide (DMSO)	Data Not Available	Not Specified	Not Specified
Ethanol (EtOH)	Data Not Available	Not Specified	Not Specified
Phosphate-Buffered Saline (PBS)	Data Not Available	Not Specified	7.4

## Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of a peptide like **CH 275** is outlined below. This method can be adapted to various solvents and buffer systems.

**Objective:** To determine the saturation solubility of **CH 275** in a given solvent.

**Materials:**

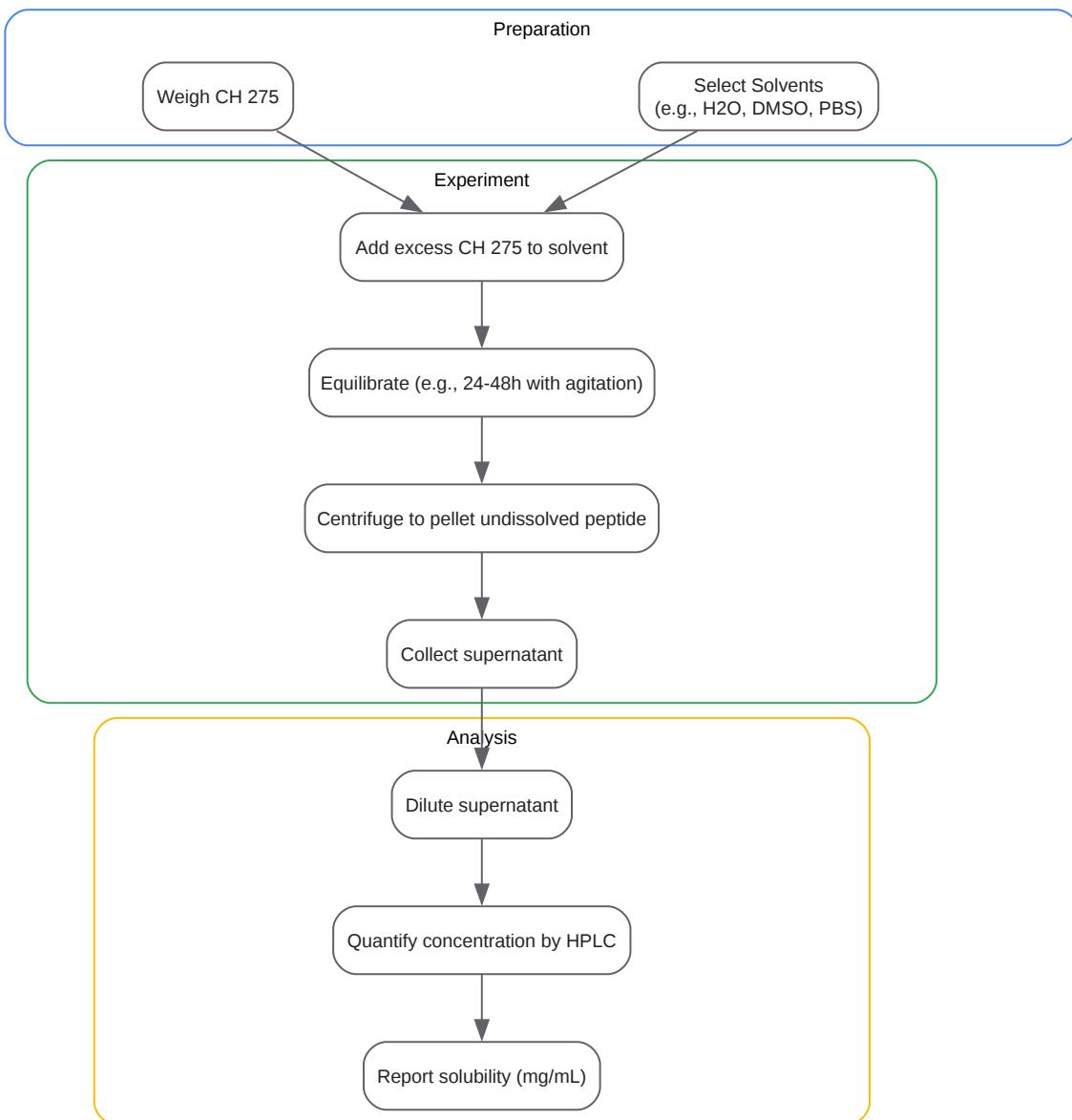
- **CH 275** peptide
- Selected solvents (e.g., deionized water, DMSO, ethanol, PBS)
- Vortex mixer
- Centrifuge

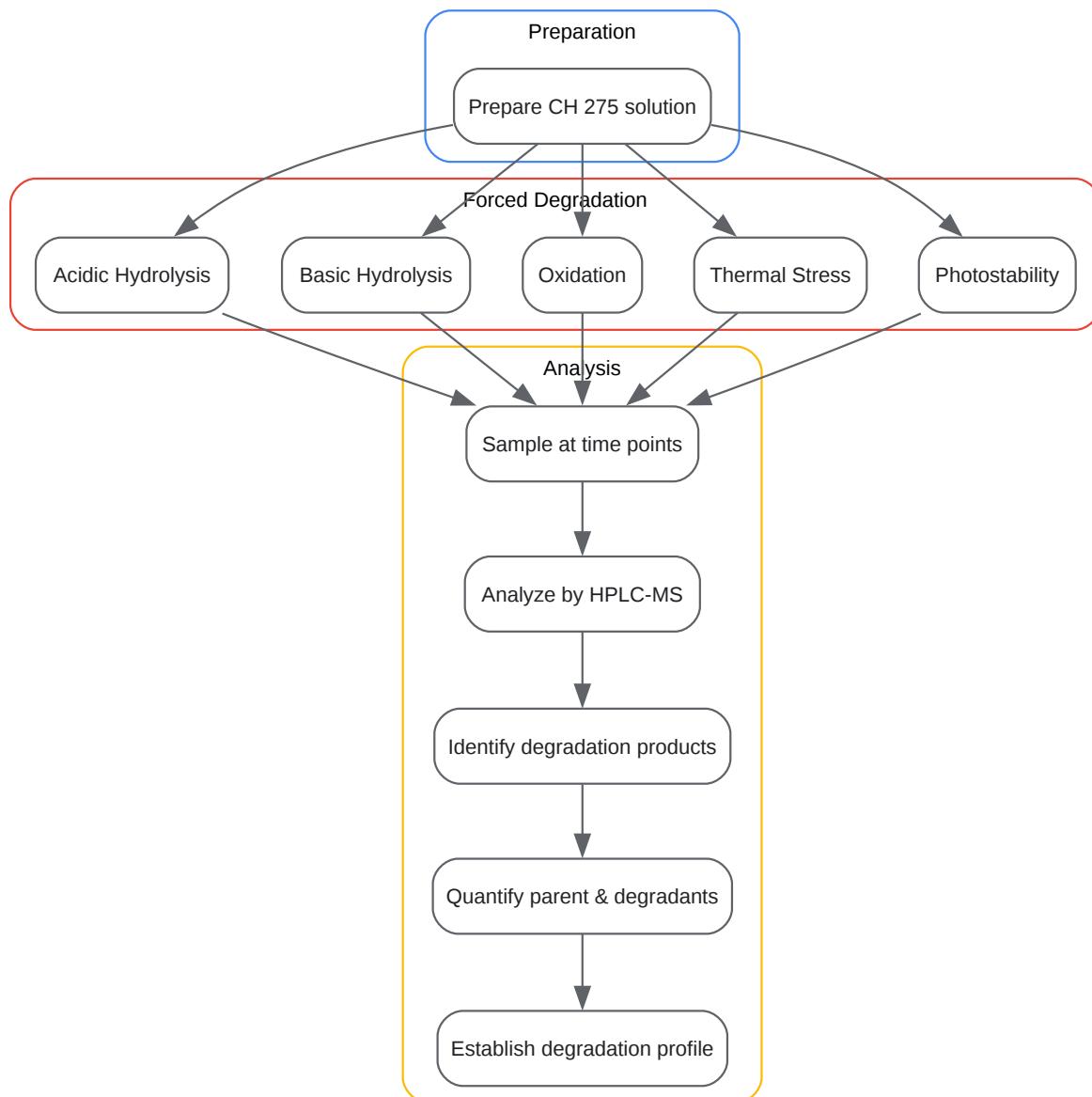
- Analytical balance
- HPLC system with a suitable column and detector

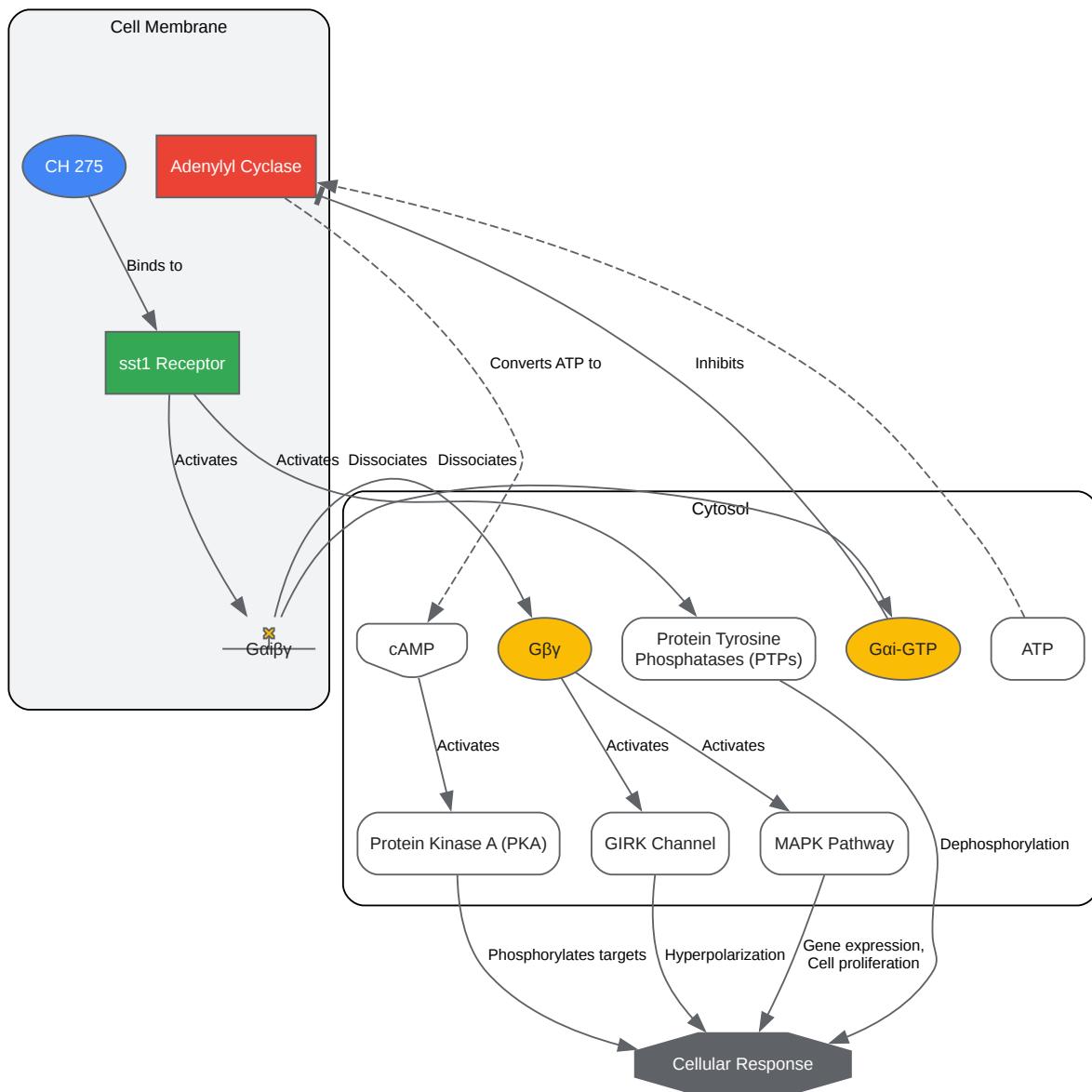
**Methodology:**

- Preparation of Stock Solutions: Prepare a high-concentration stock solution of **CH 275** in a solvent in which it is known to be freely soluble (e.g., DMSO).
- Equilibrium Solubility Measurement:
  - Add an excess amount of **CH 275** to a known volume of the test solvent in a series of vials.
  - Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Centrifuge the vials to pellet the undissolved peptide.
  - Carefully collect an aliquot of the supernatant.
- Quantification:
  - Dilute the supernatant with a suitable mobile phase.
  - Analyze the concentration of **CH 275** in the diluted supernatant using a validated HPLC method.
  - The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or  $\mu$ g/mL).

**Workflow for Solubility Testing:**







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## References

- 1. academic.oup.com [academic.oup.com]
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